molecular formula C11H8BrNO3 B1322123 3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid CAS No. 954230-35-4

3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B1322123
CAS No.: 954230-35-4
M. Wt: 282.09 g/mol
InChI Key: FHJAASOLBGVLKC-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a bromophenyl group at the third position, a methyl group at the fifth position, and a carboxylic acid group at the fourth position of the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. For instance, 3-bromobenzonitrile can be converted to its corresponding nitrile oxide, which then reacts with an alkyne to form the isoxazole ring.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction. This can be achieved by treating the isoxazole intermediate with carbon dioxide under suitable conditions.

    Bromination: The bromophenyl group can be introduced through a bromination reaction, where a phenyl group is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS).

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the methyl group and the isoxazole ring.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products:

    Substitution Products: Various substituted isoxazoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction Products: Reduced derivatives such as alcohols or alkanes.

    Coupling Products: Coupled products with new aryl or alkyl groups.

Scientific Research Applications

3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be used in the development of new materials with specific properties, such as liquid crystals or polymers.

    Biological Studies: It can be used as a probe or ligand in biological studies to investigate enzyme interactions or receptor binding.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity through halogen bonding or hydrophobic interactions. The isoxazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound has a similar isoxazole core but with different substituents, leading to distinct chemical and physical properties.

    3-(3-Bromophenyl)propionic acid: Another bromophenyl derivative with different functional groups, used in different applications.

    Indole Derivatives: Compounds with similar aromatic structures and diverse biological activities.

Uniqueness: 3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. The presence of the bromophenyl group allows for versatile chemical modifications, while the isoxazole ring provides stability and potential biological activity.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(3-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-6-9(11(14)15)10(13-16-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJAASOLBGVLKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC(=CC=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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